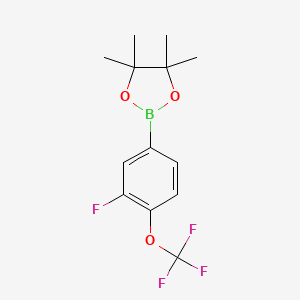

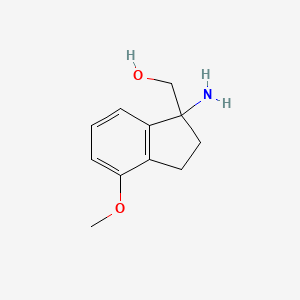

![molecular formula C13H25NO6 B2627188 3-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]propanoic acid CAS No. 1178002-49-7](/img/structure/B2627188.png)

3-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]propanoic acid” is a compound with the CAS Number: 1178002-49-7. It has a molecular weight of 291.34 . It’s a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO2.CH2O3.H2O/c14-12(15)7-6-10-4-3-9-13-8-2-1-5-11(10)13;2-1(3)4;/h10-11H,1-9H2,(H,14,15);(H2,2,3,4);1H2/t10-,11+;;/m0../s1 . This code represents the structure of the molecule.

Physical And Chemical Properties Analysis

Scientific Research Applications

Molecular Scaffold for Antimicrobial Drugs

3-Quinolin-4-one propanoic acids, related to 3-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]propanoic acid, are structurally similar to fluoroquinolone antibiotics. This similarity makes them a prospective scaffold for creating new antimicrobial drugs. Analytical methods, including 13C NMR-spectroscopy, liquid chromatography-mass spectrometry (LC-MS/MS), UV- and IR-spectroscopy, have been utilized for quality control of these promising active pharmaceutical ingredients (Zubkov et al., 2016).

Structural Studies and Polymorphism

Studies involving amino alcohols reacted with quinoline-2-carboxylic acid (related to the compound ) have led to the synthesis of various salts. These salts exhibited different hydrogen bonding and π∙∙∙π stacking interactions, resulting in distinct connectivity motifs. The structural analysis was performed using X-ray structure analysis, highlighting the importance of the NH3+∙∙∙−OOC heterosynthon in all structures (Podjed & Modec, 2022).

Synthesis of Pharmaceutically Active Compounds

A short and efficient synthesis method for 3-substituted octahydrobenzo[g]quinolines, which are crucial intermediates for pharmaceutically active compounds, has been developed. This method is feasible for large-scale manufacturing, utilizing readily available materials and yielding high-quality products through a series of well-defined reactions (Bänziger et al., 2000).

Asymmetric Total Synthesis

The asymmetric total synthesis of certain compounds, such as (-)-Lupinine and (+)-Epilupinine, involves the intermediate of similar molecular structures. The stereoselective reduction of these intermediates has been a subject of study, offering insights into the synthesis processes of complex organic molecules (Hua et al., 1991).

Safety And Hazards

properties

IUPAC Name |

3-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c14-12(15)7-6-10-4-3-9-13-8-2-1-5-11(10)13/h10-11H,1-9H2,(H,14,15)/t10-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVLEINHEWUGMS-WDEREUQCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CCC[C@H]([C@H]2C1)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

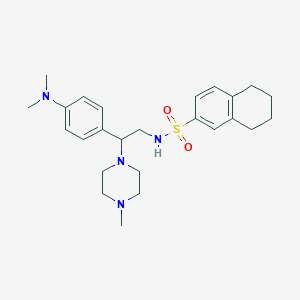

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2627105.png)

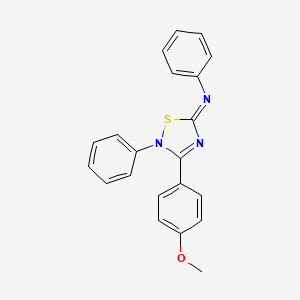

![(Z)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2627111.png)

![1-spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2627115.png)

![(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2627116.png)

![N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2627119.png)

![6-[(3E)-5-(3-{5-[(1Z)-6-oxocyclohexa-2,4-dien-1-ylidene]pyrazolidin-3-yl}phenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B2627123.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2627127.png)